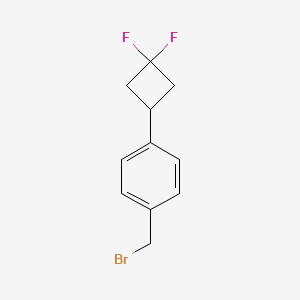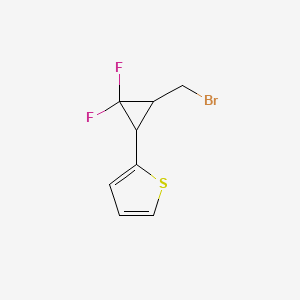
2-(3-(Bromomethyl)-2,2-difluorocyclopropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Bromomethyl)-2,2-difluorocyclopropyl)thiophene is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 2-(3-(Bromomethyl)-2,2-difluorocyclopropyl)thiophene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a thiophene derivative followed by cyclopropanation and fluorination reactions. The reaction conditions often require the use of strong bases, halogenating agents, and transition metal catalysts to achieve the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2-(3-(Bromomethyl)-2,2-difluorocyclopropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex thiophene derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(Bromomethyl)-2,2-difluorocyclopropyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Bromomethyl)-2,2-difluorocyclopropyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways . In material science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Similar compounds to 2-(3-(Bromomethyl)-2,2-difluorocyclopropyl)thiophene include other thiophene derivatives such as 2-bromothiophene, 3-bromothiophene, and 2-(bromomethyl)thiophene . These compounds share the thiophene core structure but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of the difluorocyclopropyl group in this compound imparts unique electronic properties, making it particularly valuable in electronic and optoelectronic applications .
Properties
Molecular Formula |
C8H7BrF2S |
|---|---|
Molecular Weight |
253.11 g/mol |
IUPAC Name |
2-[3-(bromomethyl)-2,2-difluorocyclopropyl]thiophene |
InChI |
InChI=1S/C8H7BrF2S/c9-4-5-7(8(5,10)11)6-2-1-3-12-6/h1-3,5,7H,4H2 |
InChI Key |
HANNLJKTFWPCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C(C2(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


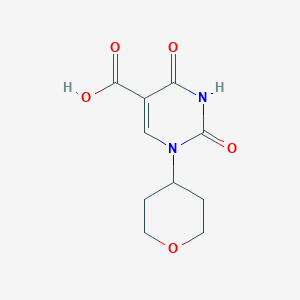
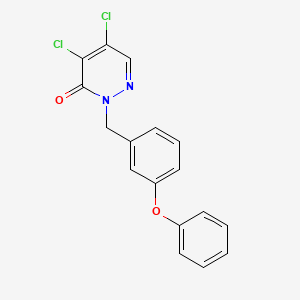
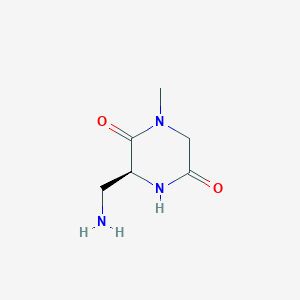
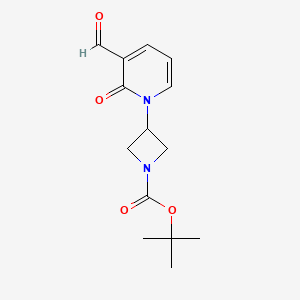
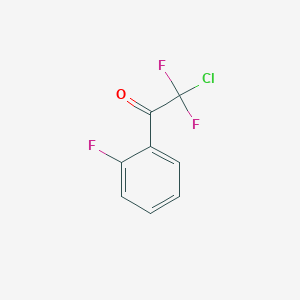
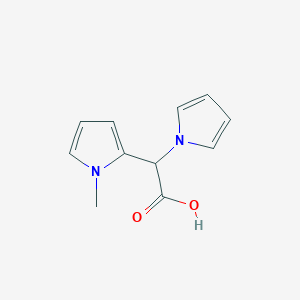
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14872345.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14872355.png)
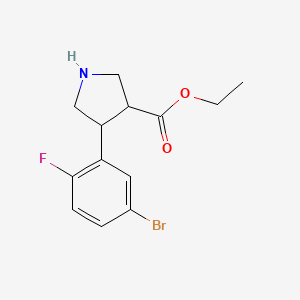
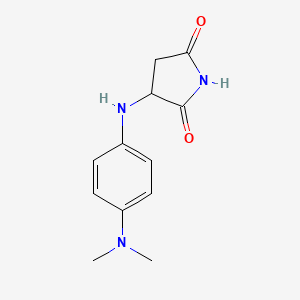
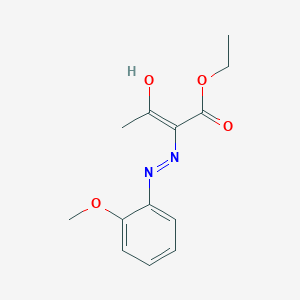
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14872386.png)
![(2R,3S)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B14872392.png)
